molecular formula C3H10ClN3S B13231613 1-Amino-1,3-dimethylthiourea hydrochloride

1-Amino-1,3-dimethylthiourea hydrochloride

Cat. No.: B13231613
M. Wt: 155.65 g/mol
InChI Key: QRYNIYMDKLHSBX-UHFFFAOYSA-N
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Description

1-Amino-1,3-dimethylthiourea hydrochloride is an organosulfur compound with the molecular formula C₃H₁₀ClN₃S. It is a derivative of thiourea, where the thiourea core is substituted with amino and methyl groups. This compound is primarily used in research and development due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1,3-dimethylthiourea hydrochloride can be synthesized through the reaction of 1,3-dimethylthiourea with an appropriate amine under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction typically involves:

    Reactants: 1,3-dimethylthiourea and an amine

    Conditions: Acidic medium, typically using hydrochloric acid

    Procedure: The reactants are mixed and heated under reflux, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1,3-dimethylthiourea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones

    Reduction Products: Thiols and amines

    Substitution Products: Various substituted thiourea derivatives

Scientific Research Applications

1-Amino-1,3-dimethylthiourea hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-amino-1,3-dimethylthiourea hydrochloride involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.

Comparison with Similar Compounds

    Thiourea: The parent compound, with similar reactivity but lacking the amino and methyl substitutions.

    1,3-Dimethylthiourea: Similar structure but without the amino group.

    3-Amino-1,3-dimethylthiourea: Another derivative with a different substitution pattern.

Uniqueness: 1-Amino-1,3-dimethylthiourea hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C3H10ClN3S

Molecular Weight

155.65 g/mol

IUPAC Name

1-amino-1,3-dimethylthiourea;hydrochloride

InChI

InChI=1S/C3H9N3S.ClH/c1-5-3(7)6(2)4;/h4H2,1-2H3,(H,5,7);1H

InChI Key

QRYNIYMDKLHSBX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N(C)N.Cl

Origin of Product

United States

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